2-(Methylthio)-6-nitro-1,3-benzothiazole

Overview

Description

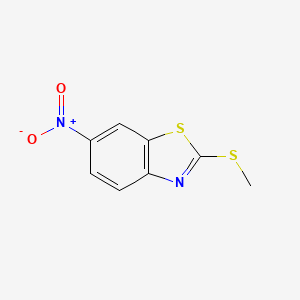

2-(Methylthio)-6-nitro-1,3-benzothiazole is a heterocyclic compound that contains a benzothiazole ring substituted with a methylthio group at the 2-position and a nitro group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-6-nitro-1,3-benzothiazole typically involves the nitration of 2-(Methylthio)-1,3-benzothiazole. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

Starting Material: 2-(Methylthio)-1,3-benzothiazole

Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

Reaction Conditions: The reaction mixture is cooled to 0-5°C, and concentrated nitric acid is added dropwise to the mixture of 2-(Methylthio)-1,3-benzothiazole and sulfuric acid. The reaction is then allowed to proceed at room temperature for several hours.

Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-6-nitro-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Substitution: The nitro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent such as dichloromethane.

Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-(Methylsulfinyl)-6-nitro-1,3-benzothiazole or 2-(Methylsulfonyl)-6-nitro-1,3-benzothiazole.

Reduction: 2-(Methylthio)-6-amino-1,3-benzothiazole.

Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

2-(Methylthio)-6-nitro-1,3-benzothiazole has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Material Science: The compound’s electronic properties make it suitable for use in organic semiconductors and optoelectronic devices.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which can be used in various chemical reactions and processes.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-6-nitro-1,3-benzothiazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by:

Inhibiting Enzymes: The nitro group can interact with enzyme active sites, leading to inhibition of enzyme activity.

Interacting with DNA: The compound may intercalate into DNA, disrupting DNA replication and transcription processes.

Generating Reactive Oxygen Species (ROS): The nitro group can undergo redox cycling, generating reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

2-(Methylthio)-6-nitro-1,3-benzothiazole can be compared with other similar compounds, such as:

2-(Methylthio)-1,3-benzothiazole: Lacks the nitro group, which affects its reactivity and biological activity.

6-Nitro-1,3-benzothiazole:

2-(Methylthio)-6-amino-1,3-benzothiazole: The amino group provides different reactivity and biological activity compared to the nitro group.

The uniqueness of this compound lies in the combination of the methylthio and nitro groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

2-(Methylthio)-6-nitro-1,3-benzothiazole (CAS Number: 3621-99-6) is a compound that has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial, antiprotozoal, and antitumor effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a methylthio group and a nitro group attached to a benzothiazole ring. Its molecular formula is and it has notable properties that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 194.21 g/mol |

| Melting Point | 70-72 °C |

| Solubility | Soluble in organic solvents |

| Log P | 2.1 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial and fungal strains.

Minimum Inhibitory Concentration (MIC)

The compound demonstrated varying MIC values depending on the organism:

-

Bacterial Strains :

- Staphylococcus aureus: MIC = 12.5 µg/mL

- Escherichia coli: MIC = 25 µg/mL

- Klebsiella pneumoniae: MIC = 12.5 µg/mL

- Pseudomonas aeruginosa: MIC = 50 µg/mL

-

Fungal Strains :

- Aspergillus fumigatus: MIC = 10 µg/mL

- Trichophyton mentagrophytes: MIC = 15 µg/mL

These results suggest that the compound possesses potent antimicrobial activity, especially against certain fungal pathogens .

Antiprotozoal Activity

The antiprotozoal effects of the compound were assessed against various protozoan parasites. Notably, it showed promising results against Trypanosoma cruzi, the causative agent of Chagas disease.

IC50 Values

In a comparative study, the IC50 value for this compound was found to be:

- Against Trypanosoma cruzi : IC50 = 0.37 µM (significantly more potent than benznidazole, which has an IC50 of approximately 10 µM).

This indicates that the compound could serve as a potential candidate for developing new treatments for Chagas disease .

Antitumor Activity

The compound's antitumor properties were evaluated using several human cancer cell lines. The results indicated substantial cytotoxic effects.

Cytotoxicity Data

The following IC50 values were obtained against various cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| MGC803 | 3.15 |

| HCT-116 | 8.17 |

| HepG2 | 5.00 |

These values suggest that this compound exhibits significant antiproliferative activity, particularly in colon cancer cells .

The mechanism through which this compound exerts its biological effects includes:

Properties

IUPAC Name |

2-methylsulfanyl-6-nitro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S2/c1-13-8-9-6-3-2-5(10(11)12)4-7(6)14-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGURRSVQWLYDOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60308155 | |

| Record name | 2-(methylthio)-6-nitro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3621-99-6 | |

| Record name | 2-(Methylthio)-6-nitrobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3621-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 202563 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003621996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3621-99-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(methylthio)-6-nitro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.